molecular formula C20H27FN2O2 B2602470 3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide CAS No. 954603-42-0

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide

Cat. No. B2602470
CAS RN: 954603-42-0
M. Wt: 346.446
InChI Key: AWXSXBGPZKIOLG-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide, also known as CPP, is a compound that has been widely studied for its potential therapeutic applications. CPP is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose metabolism.

Scientific Research Applications

Structural and Stereogenic Properties

A study by Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, investigating their structural and stereogenic properties through crystallography. These compounds exhibited significant growth inhibitory effects on bacteria, and one compound demonstrated high anticancer and apoptotic activities (Öztürk et al., 2019).

Synthesis of Pharmaceutical Intermediates

Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, showcasing the potential of related compounds in drug development (Wang et al., 2006).

Antitumor Activity

Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their effects in models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds acted as cyclin-dependent kinase 1 inhibitors, reducing DMPM cell proliferation and inducing apoptosis, with potential implications for cancer therapy (Carbone et al., 2013).

Anticonvulsant Agents

Kamiński et al. (2015) developed a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents. The synthesized compounds displayed significant protection in preclinical seizure models, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).

Structural Characterization

Pawlak et al. (2021) conducted a structural investigation of AND-1184 and its hydrochloride form, potential active pharmaceutical ingredients (APIs) for the treatment of dementia. The study combined single-crystal X-ray and solid-state NMR characterizations, providing detailed insights into the molecular structure of these compounds (Pawlak et al., 2021).

properties

IUPAC Name

3-cyclopentyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c21-18-8-5-16(6-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-7-15-3-1-2-4-15/h5-6,8-9,15,17H,1-4,7,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXSXBGPZKIOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)propanamide

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